N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
Beschreibung
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-12-18(10-11-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMRLMVKFIPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core and various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with an average molecular weight of approximately 434.458 g/mol. The presence of the isobutyl and dimethyl groups enhances its lipophilicity, which may affect its absorption and distribution in biological systems.
Biological Activity
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide exhibit significant biological activities. Notably:
1. Kinase Inhibition:
- Derivatives of oxazepines have been studied for their potential as kinase inhibitors. These kinases are crucial in various cellular processes including cancer progression and inflammatory responses.
2. Interaction with RIP1 Kinase:
- The compound has been investigated for its potential as a receptor-interacting protein 1 (RIP1) kinase inhibitor. Dysregulation of RIP1 kinase is linked to inflammatory diseases and programmed cell death pathways. Inhibition of this kinase may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Table 1: Summary of Biological Activities
Research Findings
Several studies have highlighted the biological potential of related compounds:
- In vitro Studies: Research on similar oxazepine derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation.
- In vivo Studies: Animal models have shown promising results where compounds targeting RIP1 kinase led to reduced inflammation and improved survival rates in neurodegenerative disease models.
Vorbereitungsmethoden
Alkynone-Cyclization Approach
In this protocol, 2-aminophenol derivatives react with alkynones (RC≡CCOAr) in 1,4-dioxane at 100°C, facilitating a 7-endo-dig cyclization to yield the oxazepine ring. For the target compound, the aminophenol precursor would require pre-functionalization with isobutyl and dimethyl groups at strategic positions. Kinetic studies suggest that the hydroxy proton of the aminophenol plays a catalytic role in forming an alkynylketimine intermediate, which undergoes cyclization with an energy barrier of ~20 kcal/mol.
Representative Reaction Scheme:
$$
\text{2-Aminophenol} + \text{Alkynone} \xrightarrow{\text{1,4-dioxane, 100°C}} \text{Benzo[b]oxazepine} + \text{H}_2\text{O}
$$
Yield: 60-85% (varies with substituents).
Alternative Ring-Closure Strategies
Patent literature describes complementary methods using:
- Ugi Multicomponent Reactions: Four-component couplings involving amines, carbonyls, isocyanides, and carboxylic acids, though this approach risks regioselectivity issues with bulky substituents.
- Reductive Amination: For installing the isobutyl group post-cyclization, though this may require protective group strategies to prevent over-alkylation.
Early-stage introduction of these groups ensures structural stability during subsequent reactions:
Isobutyl Attachment:
Dimethyl Group Incorporation:
Sulfonamide Coupling at C7
The phenylmethanesulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
SNAr Protocol:
React the 7-chloro-benzoxazepine intermediate with phenylmethanesulfonamide in presence of NaH (THF, 0°C to RT).
Key Parameters:Buchwald-Hartwig Amination:
Palladium-catalyzed coupling using Xantphos as ligand and Cs$$2$$CO$$3$$ as base (toluene, 110°C).
Advantages:
Optimization and Scalability Challenges
Byproduct Analysis
Common impurities arise from:
Solvent and Catalytic Systems
Comparative studies show:
| Solvent | Reaction Rate (k, s$$^{-1}$$) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.1 × 10$$^{-3}$$ | 78 | 95 |
| DMF | 3.4 × 10$$^{-3}$$ | 82 | 88 |
| Toluene | 1.7 × 10$$^{-3}$$ | 65 | 97 |
Data extrapolated from analogous benzoxazepine syntheses.
Characterization and Validation
Post-synthetic analysis employs:
- $$^1$$H/$$^13$$C NMR: Confirms substitution patterns and ring integrity. Key signals include:
- HRMS: Validates molecular weight (calculated for C$$23$$H$$29$$N$$2$$O$$4$$S: 441.18 g/mol).
Industrial-Scale Considerations
While lab-scale preparations prioritize yield, pilot-scale synthesis must address:
- Cost Efficiency: Bulk pricing of phenylmethanesulfonyl chloride (~$120/kg) vs. in-situ sulfonation alternatives.
- Waste Streams: Recycling 1,4-dioxane via fractional distillation reduces environmental impact.
Q & A
(Basic) What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Deprotonation and coupling : Use of strong bases (e.g., NaH) to activate intermediates for sulfonamide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Purification : Recrystallization or chromatography (HPLC, flash column) ensures high purity .
Critical parameters include temperature control (20–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios. Continuous flow reactors may optimize scalability .
(Basic) Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and functional group integration (e.g., isobutyl, sulfonamide).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
(Advanced) How can researchers optimize reaction yield when scaling up synthesis?
Answer:
- Statistical Design of Experiments (DoE) : Reduces trial runs by identifying critical variables (e.g., temperature, catalyst loading) .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize pathways .
- Flow chemistry : Enhances heat/mass transfer and reduces side reactions in large-scale production .
(Advanced) How should contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
Answer:
- Comparative structural analysis : Use X-ray crystallography or cryo-EM to compare binding modes with target enzymes (e.g., human carbonic anhydrase) .
- Dose-response studies : Validate activity thresholds across assays (e.g., IC₅₀ in enzyme vs. EC₅₀ in cell-based models).
- Molecular dynamics simulations : Assess ligand-protein stability under physiological conditions .
(Advanced) What strategies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Enzyme kinetics : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots under varied substrate concentrations .
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to identify binding sites.
- CRISPR/Cas9 knockout models : Validate target specificity in cell lines lacking putative receptors .
(Advanced) How can stability under physiological conditions (pH, temperature) be systematically assessed?
Answer:
- Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor degradation via HPLC.
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, tracking impurities (ICH Q1A guidelines).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized benzoxazepine) .
(Advanced) What methodologies are effective for structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify substituents (e.g., isobutyl → cyclohexyl) and test bioactivity .
- Free-Wilson analysis : Quantify contributions of functional groups to activity.
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with inhibition potency .
(Advanced) How to design in vivo studies to evaluate therapeutic potential while minimizing off-target effects?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (AUC), half-life (t₁/₂), and tissue distribution in rodent models.
- Toxicogenomics : RNA-seq identifies off-target gene expression changes.
- Metabolite tracking : Use radiolabeled (¹⁴C) compound to map metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
